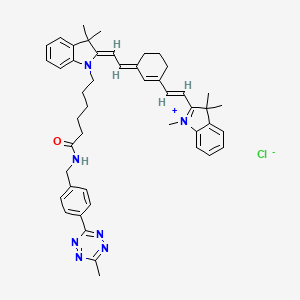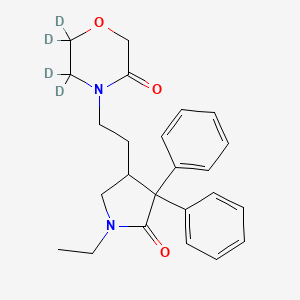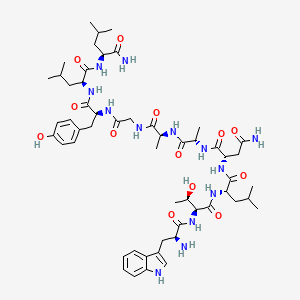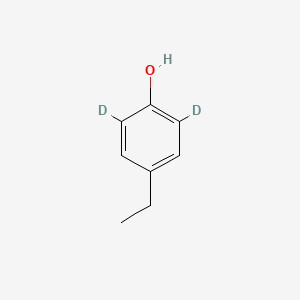
Antifungal agent 93
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal Agent 93 is a potent compound used to combat fungal infections. It is known for its efficacy in treating a variety of fungal diseases, particularly those caused by resistant strains. This compound has gained attention due to its unique mechanism of action and broad-spectrum activity against different fungal pathogens.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 93 involves multiple steps, starting with the preparation of the core structure. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antifungal activity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes:
Raw Material Preparation: High-purity reagents are prepared.
Reaction Control: Precise control of temperature, pressure, and pH to ensure optimal yield.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal Agent 93 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more reactive forms.
Reduction: Reduction of specific moieties to enhance stability.
Substitution: Introduction of various substituents to modify activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions include derivatives with enhanced antifungal properties and improved pharmacokinetic profiles.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent 93 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new derivatives.
Biology: Investigated for its effects on fungal cell biology and resistance mechanisms.
Medicine: Applied in the development of new antifungal therapies, particularly for resistant infections.
Industry: Utilized in the formulation of antifungal coatings and materials.
Wirkmechanismus
Antifungal Agent 93 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell death. This mechanism is unique as it specifically targets fungal cells without affecting human cells, reducing the risk of side effects.
Vergleich Mit ähnlichen Verbindungen
Amphotericin B: Also targets ergosterol but has higher toxicity.
Azoles: Inhibit ergosterol synthesis but can lead to resistance.
Echinocandins: Inhibit cell wall synthesis but are less effective against certain fungi.
Uniqueness: Antifungal Agent 93 stands out due to its specific targeting of ergosterol and lower toxicity compared to Amphotericin B. Its broad-spectrum activity and reduced risk of resistance make it a valuable addition to the antifungal arsenal.
Eigenschaften
Molekularformel |
C24H26N6OS2 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H26N6OS2/c1-2-28-12-14-29(15-13-28)20-10-8-19(9-11-20)25-22(31)17-33-24-27-26-23-30(24)21(16-32-23)18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3,(H,25,31) |
InChI-Schlüssel |
WJEKXXZBSHRRFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)






![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)



